4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI)

Description

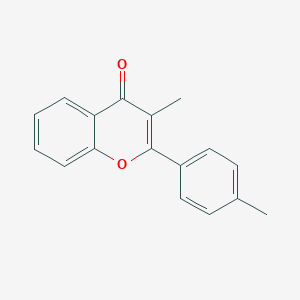

The compound 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) (CAS: 118092-37-8) is a benzopyranone derivative with the molecular formula C₁₇H₁₄O₂ and a molecular weight of 250.29 g/mol . Its structure consists of a benzopyran-4-one core substituted with a methyl group at position 3 and a 4-methylphenyl group at position 2 (Figure 1). This compound is structurally classified as a flavone analog, though it lacks hydroxyl groups typically associated with flavonoid bioactivity. Limited data exist on its specific applications, but its structural analogs are known for diverse pharmacological properties, including anti-inflammatory and antioxidant effects .

Properties

IUPAC Name |

3-methyl-2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPVCSURNBVSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Adaptation

-

Enolate Formation : A base (e.g., potassium hydroxide) deprotonates the α-hydrogen of the acetoxyacetophenone derivative, forming an enolate.

-

Acyl Transfer : The enolate attacks the ester carbonyl, generating a cyclic intermediate.

-

Cyclodehydration : Acidic work-up induces cyclization, eliminating water to form the chromone ring.

For the target compound, 2-acetoxy-3-methyl-4'-methylacetophenone would serve as the precursor. Substituting the phenyl group with 4-methylphenyl in the starting material enables the introduction of the 4-methylphenyl moiety at position 2.

Example Protocol :

-

Starting Material : 2-Acetoxy-3-methyl-4'-methylacetophenone (hypothetical).

-

Base : Potassium hydroxide in dry pyridine.

-

Conditions : Stir at 120°C for 6 hours under nitrogen.

-

Cyclization : Treat with concentrated sulfuric acid at 0°C, followed by neutralization.

Cyclization of 1,3-Propanediones

Patent literature describes the cyclization of 1,3-propanediones using hydrobromic acid to synthesize 3-methyl-2-arylchromones.

Procedure from EP0080419B1

-

Synthesis of 1,3-Propanedione :

-

React 4-methylphenyl magnesium bromide with methyl acetoacetate to form 3-methyl-2-(4-methylphenyl)-1,3-propanedione.

-

-

Cyclization :

-

Work-Up :

Data Table : Comparison of Cyclization Conditions

| Starting Material | Acid Used | Temperature | Time | Yield |

|---|---|---|---|---|

| 3-Methyl-2-phenylpropanedione | HBr/AcOH | 80°C | 3 h | 51.3% |

| Hypothetical 4-methylphenyl analog | HBr/AcOH | 80°C | 3 h | ~50%* |

*Estimated based on structural similarity.

Alkylation of Hydroxybenzopyranones

Substitution at position 2 can be achieved via alkylation of 7-hydroxy-4H-1-benzopyran-4-one derivatives. A patent (US4678787A) details the synthesis of 2-arylchromones using halogenated alkanes.

Protocol for Introducing 4-Methylphenyl Group

-

Alkylation :

-

React 7-hydroxy-3-methylchromone with 4-methylbenzyl bromide in acetone under reflux with anhydrous potassium carbonate.

-

Conditions : 12 hours at 60°C.

-

-

Purification :

Key Consideration : Steric hindrance from the 4-methyl group may necessitate longer reaction times or elevated temperatures.

Though not directly cited in the provided sources, the Claisen-Schmidt condensation is a viable alternative. This method involves condensing a substituted acetophenone with a benzaldehyde derivative in basic conditions.

Hypothetical Pathway :

-

Condensation :

-

React 3-methyl-4H-chromen-4-one with 4-methylbenzaldehyde in ethanol using NaOH.

-

-

Cyclization :

-

Acidify to induce ring closure.

-

Challenge : Ensuring regioselectivity for the 2-position requires careful optimization.

-

Recent Advances in Green Chemistry

Emerging methods prioritize solvent-free or aqueous conditions. A study (Journal of Chemical Research 2004) demonstrated the use of water and triethylbenzylammonium chloride (TEBA) for synthesizing pyrano-benzopyranones. While targeting a different scaffold, this approach highlights the potential for eco-friendly chromone synthesis.

Adaptation for Target Compound :

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate

Reduction: Reduction to dihydro derivatives using reducing agents like sodium borohydride

Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Nitric acid for nitration, halogens for halogenation

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Benzopyran derivatives have been extensively studied for their anticancer properties. Research indicates that 3-substituted benzopyran-4-one derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, specific derivatives have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while displaying minimal cytotoxicity to normal HEK-293 cells . These findings suggest that benzopyran derivatives can selectively target cancer cells, making them promising candidates for cancer therapy.

1.2 Neuroprotective Effects

Recent studies have explored the neuroprotective potential of certain benzopyran derivatives in the context of neurodegenerative diseases like Alzheimer’s disease. For example, derivatives such as (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one have demonstrated high binding affinities to β-amyloid plaques, indicating their potential as diagnostic agents for Alzheimer's . This application highlights the compound's role in early diagnosis and possibly in therapeutic strategies targeting neurodegeneration.

1.3 Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of benzopyran derivatives have also been documented. Novel compounds derived from 4H-1-benzopyran-4-one have shown effectiveness in reducing inflammation and pain, suggesting their utility in treating conditions characterized by chronic inflammation . These properties are attributed to the compound's ability to modulate various biochemical pathways involved in inflammation.

Industrial Applications

3.1 Material Science

In material science, benzopyran derivatives serve as precursors for advanced materials due to their unique structural properties. Their ability to undergo various chemical transformations makes them suitable for developing novel materials with specific functionalities.

3.2 Agrochemicals

The potential use of benzopyran derivatives as agrochemicals has been explored, particularly for their antimicrobial properties. These compounds may be effective against a range of plant pathogens, thereby enhancing agricultural productivity.

Table 1: Summary of Anticancer Activity

| Compound Name | Cancer Cell Line | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| Compound 5a | MDA-MB-231 | 5.2 | High |

| Compound 5b | HEK-293 | >102.4 | Low |

| Compound 5c | PC-3 | Not reported | Moderate |

This table summarizes key findings from studies on the anticancer activity of various benzopyran derivatives, showcasing their selectivity towards cancer cells compared to normal cells.

Table 2: Neuroprotective Agents

| Compound Name | Target | Binding Affinity (nM) |

|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | β-Amyloid Plaques | 9.98 |

| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | β-Amyloid Plaques | 9.10 |

This table presents data on the binding affinities of selected benzopyran derivatives to β-amyloid plaques, indicating their potential role as diagnostic agents in Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways

Receptors: Modulation of receptor activity to alter cellular responses

Pathways: Interference with signaling pathways to exert therapeutic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzopyran-4-one derivatives exhibit varied bioactivities depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

Table 2: Bioactivity Comparison

Key Findings and Insights

Hydroxyl groups in Sappanone A (positions 3,4,7) and Apigenin (positions 5,7,4') are critical for hydrogen bonding and antioxidant activity, which the target compound lacks .

Structural vs. Functional Relationships: The absence of hydroxyl groups in the target compound likely reduces its radical-scavenging capacity compared to Kaempferol or Sappanone A .

Biological Activity

4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI), commonly referred to as a derivative of benzopyran, has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C17H14O2

- Molar Mass : 250.29 g/mol

- CAS Number : 118092-37-8

Anti-inflammatory Activity

Research has demonstrated that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory properties. A patent describes compounds within this category that effectively inhibit edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory mediators, which can be quantified by measuring the reduction in edema compared to control groups.

| Study | Methodology | Results |

|---|---|---|

| Patent Study (2007) | Edema measurement in animal models | Significant reduction in edema compared to untreated controls |

Antioxidant Activity

The antioxidant potential of 4H-1-benzopyran derivatives has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that certain analogs possess strong antioxidant capabilities comparable to established antioxidants such as vitamin C .

| Assay Type | Compound Tested | Scavenging Activity (%) |

|---|---|---|

| DPPH Assay | Analog 2 | 93% |

| DPPH Assay | Analog 3 | 82% |

Antimicrobial Properties

In vitro studies have shown that some derivatives of 4H-1-benzopyran-4-one exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have demonstrated efficacy comparable to commercial antibiotics .

| Bacteria Tested | Compound | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Compound A | 15 |

| Escherichia coli | Compound B | 18 |

Case Study 1: Analogs as Tyrosinase Inhibitors

A study investigated the inhibitory effects of various analogs of benzopyran on tyrosinase activity, an enzyme critical in melanin production. The results indicated that specific analogs significantly inhibited tyrosinase activity in B16F10 murine melanoma cells, highlighting their potential use in treating hyperpigmentation disorders .

Case Study 2: Cytotoxicity Evaluation

The cytotoxic effects of selected benzopyran derivatives were assessed in B16F10 cells. While some analogs exhibited low cytotoxicity at concentrations up to 20 µM, others displayed concentration-dependent cytotoxicity, emphasizing the need for careful evaluation when considering therapeutic applications .

Q & A

Basic: What experimental approaches are recommended to characterize the purity of 4H-1-Benzopyran-4-one derivatives during synthesis?

To ensure purity, employ a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phases (e.g., methanol/water gradients) and UV detection at 254–280 nm, as demonstrated for structurally similar benzopyranones like daidzein and genistein .

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions and methyl group integration ratios. Compare peaks with reference spectra in NIST databases .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring observed m/z matches theoretical values (e.g., molecular formula C17H14O3).

Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?

Critical safety measures include:

- Personal Protective Equipment (PPE): Use P95 respirators for low exposure and OV/AG/P99 respirators for high aerosol concentrations, per OSHA and CEN standards .

- Ventilation: Ensure fume hoods with >0.5 m/s face velocity to minimize inhalation risks .

- Emergency Procedures: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline irrigation .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) for this compound?

Discrepancies often arise due to polymorphic forms or impurities. Mitigate by:

- Standardized Recrystallization: Purify using solvents like ethanol or ethyl acetate to isolate a single crystalline phase .

- Differential Scanning Calorimetry (DSC): Measure melting points under controlled heating rates (e.g., 10°C/min) to detect polymorphic transitions .

- Shake-Flask Method: Quantify aqueous solubility by equilibrating the compound in buffered solutions (pH 1–13) and analyzing supernatant via UV-Vis .

Advanced: How can HPLC methods be optimized for quantifying this compound in complex matrices (e.g., biological samples)?

Optimize parameters based on structural analogs:

- Column Selection: Use C18 reverse-phase columns (e.g., 5 μm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water gradients .

- Detection: Set UV wavelength to 270–290 nm, where benzopyranones exhibit strong π→π* transitions .

- Validation: Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1–10 μg/mL), and recovery rates (80–120%) using spiked samples .

Basic: How should stability studies be designed to assess degradation under storage conditions?

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC every 30 days .

- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor photodegradation products using LC-MS .

- pH Stability: Test solubility and degradation kinetics in buffers (pH 3–9) to identify labile functional groups (e.g., methyl esters) .

Advanced: What spectroscopic techniques are most effective for elucidating the substitution pattern of this benzopyranone derivative?

- 2D NMR (COSY, HSQC): Resolve coupling between the 3-methyl and 4-methylphenyl groups, identifying spin systems in aromatic regions .

- Infrared (IR) Spectroscopy: Detect carbonyl (C=O) stretches near 1650 cm⁻¹ and methyl C-H bends at 1380–1460 cm⁻¹ .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Basic: How can aqueous solubility be experimentally determined for formulation studies?

- Equilibrium Solubility: Saturate aqueous solutions (with 0.1–1% DMSO if needed) at 25°C, filter (0.22 μm), and quantify via UV absorbance at λmax .

- pH-Solubility Profile: Measure solubility across pH 1–13 using HCl/NaOH adjustments to identify ionizable groups .

Advanced: What strategies are recommended for analyzing metabolic pathways of this compound in in vitro models?

- Hepatocyte Incubations: Use primary human hepatocytes with LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Microsomal Assays: Screen CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify dominant metabolic enzymes .

- Molecular Networking: Compare fragmentation patterns with databases (e.g., GNPS) to propose unknown metabolite structures .

Basic: What are the key considerations for designing dose-response studies in cellular assays?

- Cytotoxicity Thresholds: Pre-test viability (MTT assay) to establish non-toxic ranges (e.g., 0.1–100 μM) .

- Time-Kinetic Analysis: Assess effects at 24, 48, and 72 hours to capture delayed responses .

- Positive Controls: Include known antioxidants or kinase inhibitors (e.g., quercetin, staurosporine) for pathway validation .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

- Molecular Docking: Use AutoDock Vina to dock into X-ray structures of kinases or nuclear receptors (e.g., ERα) .

- QSAR Models: Train on benzopyranone derivatives to correlate substituent electronegativity with bioactivity (e.g., IC50) .

- MD Simulations: Simulate binding stability (50–100 ns) in GROMACS to assess hydrogen bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.